molecular formula C13H9ClN2O2S2 B14502823 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide CAS No. 64269-54-1

2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide

Cat. No.: B14502823
CAS No.: 64269-54-1
M. Wt: 324.8 g/mol
InChI Key: QKXYAYLUZXRGRH-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods often involve the use of 2-aminothiophenols, 2-iodoanilines, or o-chloronitroarenes as precursors .

Industrial Production Methods

Industrial production of benzothiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

64269-54-1

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

IUPAC Name

2-chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C13H9ClN2O2S2/c14-13-15-11-8-10(6-7-12(11)19-13)20(17,18)16-9-4-2-1-3-5-9/h1-8,16H

InChI Key

QKXYAYLUZXRGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)SC(=N3)Cl

Origin of Product

United States

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